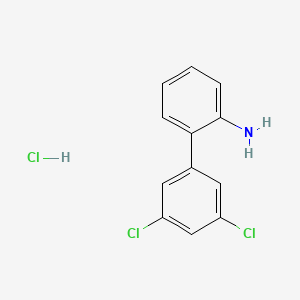

5-碘-1,3-苯并噁唑-2-硫醇

描述

“5-Iodo-1,3-benzoxazole-2-thiol” is a compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methods involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The authors synthesized 37 derivatives with 70 to 95% yield .Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Iodo-1,3-benzoxazole-2-thiol” include a boiling point of 326.2±44.0 °C and a density of 2.19±0.1 g/cm3 .科学研究应用

Medicinal Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Antimicrobial Activity

Benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial . Some benzoxazole compounds have shown high antimicrobial activity against various species .

Antifungal Activity

Benzoxazole derivatives also exhibit anti-fungal effects . For instance, certain compounds have shown potent activity against Aspergillus niger and Candida albicans .

Anticancer Activity

Benzoxazole derivatives have been found to exhibit anti-cancer effects . Some compounds have shown promising anticancer activity against the Human colorectal carcinoma (HCT116) cancer cell line .

Anti-inflammatory Effects

Benzoxazole derivatives have been found to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Effects

Benzoxazole derivatives have been found to exhibit antioxidant effects . This property can be harnessed in the development of drugs to manage oxidative stress-related conditions.

Synthesis of New Biological Materials

Benzoxazole derivatives are used as intermediates for the preparation of new biological materials . This makes them valuable in the field of materials science.

Industrial Applications

Benzoxazole and its derivatives have applications in various industrial areas . Their unique chemical properties make them useful in the synthesis of various industrial chemicals.

作用机制

Target of Action

5-Iodo-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to interact with various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction leads to changes in the activity of the target proteins, thereby influencing the progression of the disease.

Biochemical Pathways

Benzoxazole derivatives are known to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Pharmacokinetics

Benzoxazole derivatives are generally known for their diverse biological applications Their absorption, distribution, metabolism, and excretion (ADME) properties would significantly impact their bioavailability and therapeutic efficacy

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . For instance, some compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that there is potential for future research and development in this area.

属性

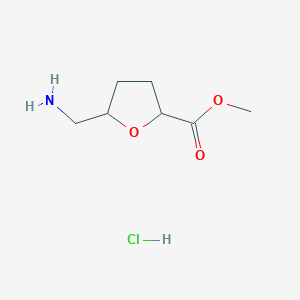

IUPAC Name |

5-iodo-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLBHXVGZNNSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1,3-benzoxazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

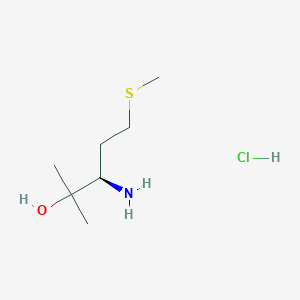

![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)